1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H14ClNS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5H,1-3,6-7,12H2 |
InChI Key |
FZFHDODULZLAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(S2)Cl)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Chlorination and Oxidation Method
A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid, a key intermediate, involves:
- Chlorination of 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) and molar ratios of chlorine gas to substrate (0.9:1 to 4:1).
- Subsequent reaction with sodium hydroxide solution at low temperatures (0 to 30 °C) with further chlorine introduction.
- Quenching with sodium sulfite and extraction using organic solvents such as dichloromethane.
- Acidification to precipitate the 5-chlorothiophene-2-carboxylic acid with purity around 92%, followed by recrystallization and drying.
This method is efficient, avoids intermediate isolation, and provides high purity product suitable for further transformations.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Chlorine gas, 2-thiophenecarboxaldehyde, -10 to 30 °C, 1-20 h | 5-chloro-2-thiophenecarboxaldehyde intermediate |
| 2 | Sodium hydroxide (20%), chlorine gas, 0-30 °C | Oxidation to 5-chlorothiophene-2-carboxylic acid |
| 3 | Sodium sulfite quench, extraction, acidification | Isolation of product (92% purity) |
Preparation of Cyclohexan-1-amine Derivative
The cyclohexan-1-amine portion is introduced by amination of cyclohexane or its derivatives. Several methods exist:
Reduction of Cyclohexenyl Precursors
A related process for preparing cyclohexan-1-amine derivatives involves:
- Starting from 2-(1-cyclohexenyl)ethylamine, which can be synthesized by reduction of phenylethylamine in the presence of lithium and primary or secondary aliphatic alkylamines as solvents.
- The reaction is carried out under inert atmosphere at low temperatures (-100 to -10 °C).
- The product is isolated by distillation and extraction, yielding high purity amine with minimized by-products.
This approach provides access to cyclohexan-1-amine derivatives with controlled stereochemistry and minimal impurities.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Phenylethylamine, lithium, primary/secondary alkylamine, -100 to -10 °C, inert atmosphere | Reduction to 2-(1-cyclohexenyl)ethylamine |
| 2 | Distillation, extraction | Isolation of cyclohexan-1-amine derivative |
Coupling of 5-Chlorothiophen-2-yl with Cyclohexan-1-amine
The final step involves coupling the 5-chlorothiophen-2-yl moiety to the cyclohexan-1-amine. While direct literature on 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine synthesis is limited, analogous procedures for attaching heteroaryl groups to amines involve:
- Nucleophilic substitution or cross-coupling reactions where the amine acts as a nucleophile attacking an activated 5-chlorothiophene derivative (e.g., halogenated or sulfonylated intermediates).
- Use of palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling to form the C-N bond.
- Reaction conditions typically require inert atmosphere, elevated temperatures (50-120 °C), and appropriate ligands or bases.
From the synthesis of related compounds such as (E)-2-(benzylamino)-N'-((5-chlorothiophen-2-yl)sulfonyl)-N,N-diisopropylacetimidamide, it is evident that 5-chlorothiophene derivatives can be functionalized and coupled with amines under mild conditions with good yields.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-chlorothiophene derivative (e.g., halide or sulfonyl), cyclohexan-1-amine, Pd or Cu catalyst, base, inert atmosphere, 50-120 °C | Formation of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine |
Summary Table of Preparation Methods
Research Findings and Notes
- The one-pot chlorination method for 5-chlorothiophene derivatives is scalable and efficient, minimizing purification steps and improving purity.
- Reduction of phenylethylamine to cyclohexan-1-amine derivatives using lithium and alkylamines is a well-established method offering good control over side products.
- Palladium and copper-catalyzed amination reactions are versatile and widely used for attaching heteroaryl groups to amines, facilitating the synthesis of complex molecules like 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine.
- Reaction atmospheres are typically inert (nitrogen or argon) to avoid side reactions.
- Temperature control is critical in all steps to optimize yield and purity.
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following compounds share structural similarities with 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine, differing primarily in substituent groups:
Key Observations :
- Substituent Impact : The chlorothiophene group in the target compound introduces sulfur-based aromaticity and electronegativity, contrasting with halogenated phenyl (e.g., bromo, chloro) or methoxy-phenyl groups in analogs. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity compared to oxygen-containing substituents (e.g., methoxy) .
- Functional Groups: The primary amine in the target compound differs from secondary/tertiary amines (e.g., 3-MeO-PCE) or ketones (e.g., 2-(3-methoxyphenyl)cyclohexanone), which alter receptor binding and metabolic stability .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 1-(3-Bromophenyl)cyclohexan-1-amine HCl) exhibit moderate solubility in polar solvents like DMSO and methanol, while non-ionic analogs (e.g., 1-(4-Chlorobenzyl)cyclohexan-1-amine) may display lower aqueous solubility due to increased hydrophobicity .
Q & A
Q. What are the optimal synthetic routes for 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine?
The synthesis typically involves multi-step reactions:
- Step 1: Cyclohexanone is functionalized with a chlorothiophene group via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ or acidic conditions .
- Step 2: Reductive amination or Gabriel synthesis introduces the amine group. Sodium cyanoborohydride or Pd/C-mediated hydrogenation are common reducing agents .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization ensures purity. HPLC with C18 columns is recommended for final validation .
Q. How is the purity and structural integrity of this compound verified?
- Spectroscopic Analysis:
- Chromatography: HPLC (reverse-phase, UV detection at 254 nm) quantifies purity (>95% typical) .
Q. What are the primary applications of this compound in basic research?
- Chemical Building Block: Used to synthesize complex heterocycles via Suzuki coupling or nucleophilic aromatic substitution .
- Biological Probes: Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin receptors), though specificity requires further validation .
Advanced Research Questions
Q. How do computational models predict the compound’s interactions with biological targets?
- Molecular Docking: Schrödinger Suite or AutoDock Vina models interactions with CNS receptors. The chlorothiophene group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- MD Simulations: AMBER or GROMACS assess stability in lipid bilayers, revealing conformational flexibility of the cyclohexane ring .
Q. What strategies resolve contradictions in reported biological activities?
- Dose-Response Studies: EC₅₀/IC₅₀ values vary across assays (e.g., µM-range in receptor binding vs. mM in enzyme inhibition). Standardize protocols using reference compounds (e.g., ketamine for NMDA receptor assays) .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. How does the chlorine substituent influence reactivity and stability?
- Electronic Effects: The chlorine atom increases electrophilicity at the thiophene ring, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Stability: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, indicating robustness for long-term storage .
Q. What advanced techniques characterize its solid-state properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
